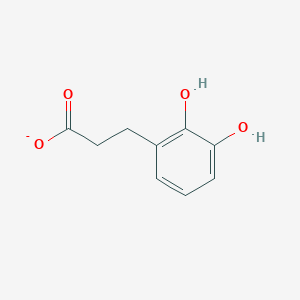
3-(2,3-Dihydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydroxyphenyl)propanoate is the conjugate base of 3-(2,3-dihydroxyphenyl)propanoic acid. It derives from a propionate. It is a conjugate base of a 3-(2,3-dihydroxyphenyl)propanoic acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C9H10O4
- Molecular Weight : 182.17 g/mol
- IUPAC Name : 3-(2,3-dihydroxyphenyl)propanoate
This compound is characterized by its unique hydroxylation pattern, which influences its chemical behavior and biological effects. It acts as a microbial metabolite derived from quinoline and exhibits properties typical of phenolic acids.
Chemistry
- Building Block for Synthesis : this compound serves as a precursor for synthesizing various heterocyclic compounds. Its structure allows for modifications that can lead to the development of new materials with desired properties.
Biology
- Microbial Metabolism Studies : This compound is utilized as a growth substrate for different strains of Escherichia coli, aiding in the understanding of microbial metabolic pathways. It plays a crucial role in the degradation of aromatic compounds and has been shown to be involved in the catabolism of phenolic acids through specific gene clusters in bacteria .
- Cellular Effects : Research indicates that this compound influences various cellular processes such as insulin resistance and lipid metabolism. In animal models, it has been observed to regulate insulin sensitivity in high-fat diet-induced obesity models.
Medicine
- Antiulcerogenic Effects : The compound has been studied for its potential to prevent serotonin-induced ulcerogenesis. Its inhibitory action on tyrosinase, an enzyme involved in melanin synthesis, suggests potential applications in dermatological treatments.
- Oxidative Stress Response : It helps mitigate oxidative stress within cells, which is crucial for maintaining cellular health and preventing various diseases related to oxidative damage.
- Microbial Pathway Activation : A study demonstrated that this compound acts as an activator for the MhpR regulator in E. coli, enhancing gene expression related to phenolic compound degradation. This highlights its role in bacterial transcriptional control and metabolic flexibility .
- Insulin Sensitivity Regulation : Research involving high-fat diet-induced obesity models showed that administration of this compound improved insulin sensitivity and lipid profiles. This suggests potential therapeutic implications for metabolic disorders.
Propriétés
Formule moléculaire |
C9H9O4- |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
3-(2,3-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)/p-1 |
Clé InChI |
QZDSXQJWBGMRLU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















